

Analysis of Flame Retardants in Textile Samples Using a Deuterated Internal Standard

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Compound of Interest

Compound Name: *Isopropyl diphenyl phosphate-d7*

Cat. No.: *B12421806*

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Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of flame retardants in textile samples. The described methodology utilizes a deuterated internal standard for accurate and reliable quantification by gas chromatography-mass spectrometry (GC-MS). This approach is crucial for ensuring product safety and regulatory compliance in the textile industry.

Introduction

Flame retardants are chemical compounds added to manufactured materials, including textiles, to inhibit, suppress, or delay the production of flames to prevent the spread of fire. However, concerns have been raised about the potential adverse health effects of some of these substances. Consequently, regulatory bodies worldwide have restricted or banned the use of certain flame retardants in consumer products.

Accurate and sensitive analytical methods are essential for monitoring the presence of these restricted substances in textiles. The use of a deuterated internal standard in conjunction with mass spectrometry is a powerful technique for quantitative analysis. Isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled analog of the target analyte is added to the sample, corrects for sample matrix effects and variations in extraction efficiency and instrumental response, leading to highly accurate results.

This application note details a robust protocol for the extraction, cleanup, and GC-MS analysis of common flame retardants in textile matrices, incorporating a deuterated internal standard for precise quantification.

Experimental Protocols

Scope

This protocol is applicable to the determination of various flame retardants, including polybrominated diphenyl ethers (PBDEs) and organophosphorus flame retardants (OPFRs), in a range of textile materials such as cotton, polyester, and blends.

Reagents and Materials

- Solvents: Acetone, Toluene, Methanol (all pesticide residue grade or equivalent)
- Internal Standard: Deuterated analog of the target flame retardant(s) (e.g., APO-d12, TDBPP-d15, BDBPP-d10).[\[1\]](#)[\[2\]](#)
- Solid Phase Extraction (SPE) Cartridges: Florisil or equivalent for sample cleanup.[\[1\]](#)
- Textile Sample: Cut into small pieces (approx. 1-2 mm).

Sample Preparation and Extraction

Several extraction methods can be employed, with the choice depending on the specific flame retardants of interest and the laboratory equipment available. Two common methods are presented below.

Method A: Ultrasonic-Assisted Extraction (UAE)

- Weigh approximately 0.5 g of the finely cut textile sample into a glass centrifuge tube.
- Spike the sample with a known amount of the deuterated internal standard solution.
- Add 10 mL of toluene to the tube.
- Cap the tube and place it in an ultrasonic bath.

- Extract for 60 minutes at 60°C.
- Centrifuge the sample and carefully transfer the supernatant to a clean tube.
- Repeat the extraction process with a fresh portion of toluene.
- Combine the extracts and concentrate to a smaller volume under a gentle stream of nitrogen.

Method B: Microwave-Assisted Extraction (MAE)

- Weigh approximately 0.5 g of the finely cut textile sample into a microwave extraction vessel.
- Spike the sample with a known amount of the deuterated internal standard solution.
- Add 10 mL of acetone to the vessel.[\[3\]](#)[\[4\]](#)
- Seal the vessel and place it in the microwave extraction system.
- Extract at 76°C for 30 minutes.[\[3\]](#)[\[4\]](#)
- Allow the vessel to cool to room temperature.
- Filter the extract into a clean collection flask.
- Concentrate the extract to a smaller volume under a gentle stream of nitrogen.

Sample Cleanup

For complex textile matrices, a cleanup step may be necessary to remove interfering compounds.

- Condition a Florisil SPE cartridge with the extraction solvent.
- Load the concentrated extract onto the cartridge.
- Wash the cartridge with a small volume of a non-polar solvent to remove non-polar interferences.

- Elute the target flame retardants with a more polar solvent or solvent mixture.
- Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.

GC-MS Analysis

Instrumentation:

- Gas Chromatograph (GC) equipped with a mass selective detector (MSD).
- Column: A suitable capillary column for the separation of flame retardants, such as a DB-XLB or equivalent.

GC Conditions (Example):

Parameter	Value
Carrier Gas	Helium
Injection Mode	Splitless
Injector Temperature	280°C
Oven Program	Initial 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min
Transfer Line Temp	290°C

MS Conditions (Example):

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230°C
Acquisition Mode	Selected Ion Monitoring (SIM)

Data Presentation

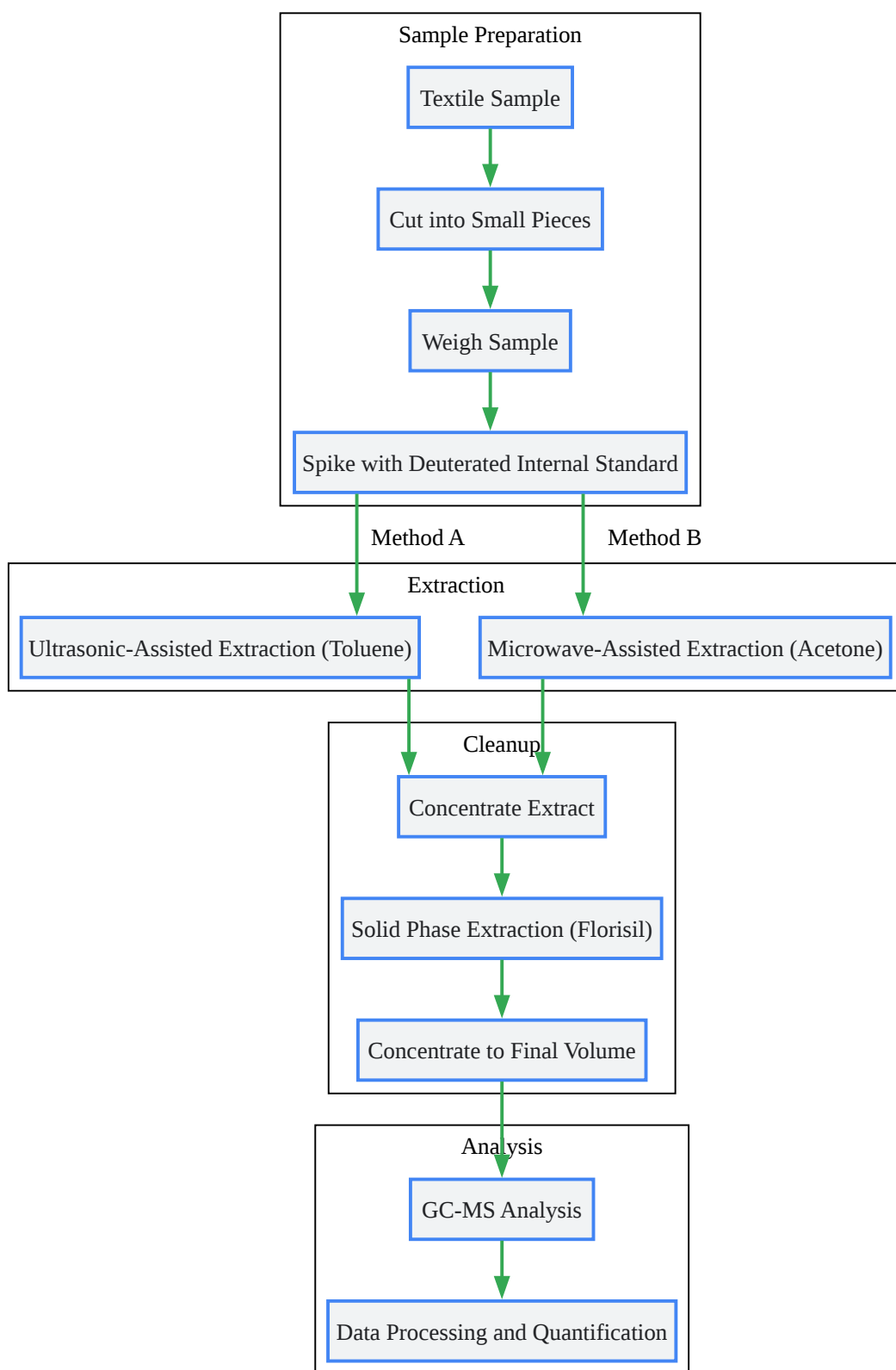
Quantitative analysis is performed by creating a calibration curve using standards of the target flame retardants containing a constant concentration of the deuterated internal standard. The ratio of the peak area of the native analyte to the peak area of the deuterated internal standard is plotted against the concentration of the native analyte.

Table 1: Example Quantitative Data for Selected Flame Retardants

Flame Retardant	Deuterated Internal Standard	Linearity Range (µg/mL)	Limit of Detection (µg/g)	Recovery (%)
APO	APO-d12	0.01 - 2.0[1]	0.008[1]	73.5 - 126.6[1]
TCEP	TCEP-d12	0.95 - 75.98[3][4]	0.2 (LOQ, µg/kg) [3][4]	82.62 - 96.88[3] [4]
TDCP	TDCP-d15	1.04 - 83.20[3][4]	0.3 (LOQ, µg/kg) [3][4]	82.62 - 96.88[3] [4]
TDBPP	TDBPP-d15	0.01 - 2.0[2]	0.87[2]	83.7 - 120.8[2]
BDBPP	BDBPP-d10	0.01 - 2.0[2]	1.0[2]	83.7 - 120.8[2]

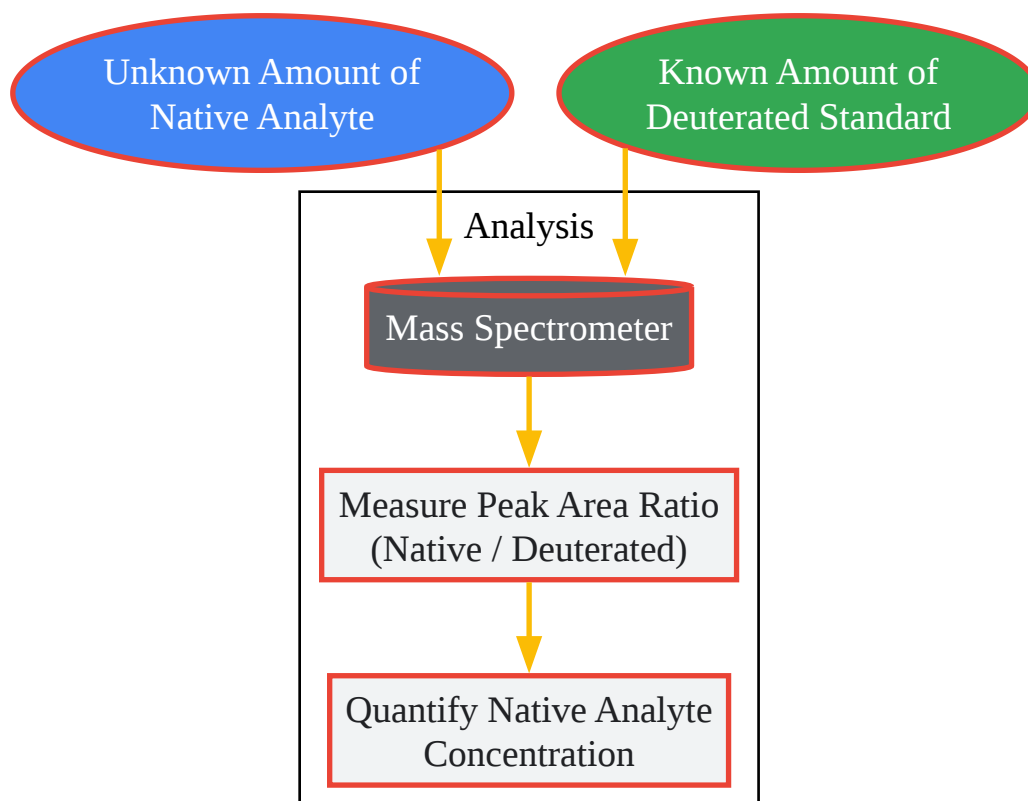
APO: Tris(1-aziridinyl)phosphine oxide; TCEP: Tris(2-chloroethyl) phosphate; TDCP: Tris(1,3-dichloropropyl) phosphate; TDBPP: Tris(2,3-dibromopropyl) phosphate; BDBPP: Bis(2,3-dibromopropyl) phosphate. LOQ: Limit of Quantification.

Visualizations



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Caption: Experimental workflow for the analysis of flame retardants in textiles.



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Caption: Principle of isotope dilution for quantitative analysis.

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References

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